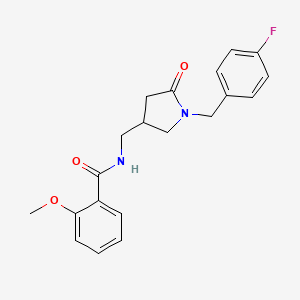

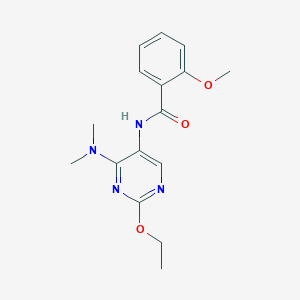

N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxybenzamide, also known as FLB-457, is a novel compound that has been extensively studied for its potential applications in scientific research. FLB-457 is a selective dopamine D2 receptor antagonist that has been shown to have a high affinity for the D2 receptor subtype.

Scientific Research Applications

Radiosynthesis and Imaging Studies

Radiosynthesis for Serotonin-5HT2 Receptors : A compound with high affinity for 5HT2 receptors, closely related structurally to N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxybenzamide, was radioiodinated for potential use in gamma-emission tomography. This compound demonstrated high affinity and selectivity for 5HT2 receptors in vitro, with promising results for in vivo brain imaging in rats (Mertens et al., 1994).

PET Imaging of Dopamine D2 Receptors : Another similar compound, (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-18F-fluoropropyl)-2- methoxybenzamide (18F-desmethoxyfallypride), was developed as a fluorine-18 radiotracer. It exhibited high uptake in the striatum of rhesus monkeys, making it useful for PET imaging studies of dopamine D2 receptors (Mukherjee et al., 1996).

Characterization of SPECT 5-HT2A Receptor Ligand : Radioiodinated 4-amino-N-1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]5-iodo-2-methoxybenzamide was characterized as a SPECT ligand for 5-HT2A receptors. This study provided insights into the pharmacokinetics and specific uptake ratios in different brain regions, indicating its potential in neuroimaging applications (Catafau et al., 2006).

Therapeutic Potential in Neurological Disorders

Anti-Alzheimer's Agents : A study on N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives, structurally akin to this compound, revealed promising results as potential anti-Alzheimer's agents. These compounds displayed significant anti-Alzheimer's profile in comparison to donepezil, a standard drug for Alzheimer's disease (Gupta et al., 2020).

Cognitive Dysfunction in Rats : NE-100, a sigma receptor ligand structurally related to the specified compound, was observed to improve phencyclidine-induced cognitive dysfunction in rats. This suggests potential therapeutic applications in cognitive disorders (Ogawa et al., 1994).

Synthesis and Chemical Applications

Green Synthesis of α-Aminophosphonates : Novel α-aminophosphonates were synthesized via a green method, involving a compound structurally similar to this compound. These compounds exhibited significant cytotoxic activity, highlighting their potential in medicinal chemistry applications (Poola et al., 2019).

Asymmetric Michael Addition in Organic Synthesis : Thiourea-catalyzed asymmetric Michael addition using compounds related to this compound showcased their utility in organic synthesis, providing Michael adducts with high enantioselectivity (Inokuma et al., 2006).

Rh(III)-Catalyzed Oxidative Olefination : N-methoxybenzamides, structurally comparable to the compound , were used in Rh(III)-catalyzed oxidative olefination. This process demonstrated high efficiency and selectivity, indicating its applicability in complex organic syntheses (Rakshit et al., 2011).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with the endocannabinoid system , suggesting that this compound might also interact with cannabinoid receptors.

Mode of Action

It’s known that similar compounds act as agonists at cannabinoid receptors , which could suggest a similar mode of action for this compound.

Biochemical Pathways

Similar compounds have been found to affect pathways related to the endocannabinoid system .

Pharmacokinetics

Similar compounds have been found to be rapidly and extensively metabolized, with major metabolic pathways including terminal amide hydrolysis, acyl glucuronidation, and hydroxylation .

Result of Action

Similar compounds have been found to cause a range of effects, including altered perception, agitation, anxiety, paranoia, hallucinations, loss of consciousness and memory, chest pain, hypertension, tachycardia, and seizures .

Action Environment

Similar compounds are known to be sensitive to heat and light, and their stability can be affected by ph and the presence of oxygen .

properties

IUPAC Name |

N-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O3/c1-26-18-5-3-2-4-17(18)20(25)22-11-15-10-19(24)23(13-15)12-14-6-8-16(21)9-7-14/h2-9,15H,10-13H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYKPLMGLXSWDFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCC2CC(=O)N(C2)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-chlorobenzyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2969754.png)

![6-chloro-N-[2-(propylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2969762.png)

![N-benzyl-2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetamide](/img/no-structure.png)

![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2969766.png)

![2-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid](/img/structure/B2969768.png)

![[4-(2-Chlorophenyl)piperazin-1-yl]-[6-(oxan-4-yl)pyrimidin-4-yl]methanone](/img/structure/B2969772.png)

![N-[(2-Chlorophenyl)-cyanomethyl]-2-(1-hydroxycyclohexyl)acetamide](/img/structure/B2969776.png)

![5-Azaspiro[3.4]octane hydrochloride](/img/structure/B2969777.png)